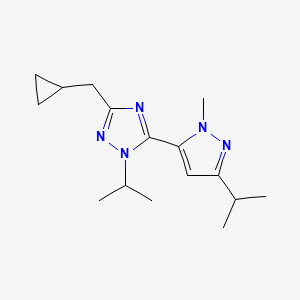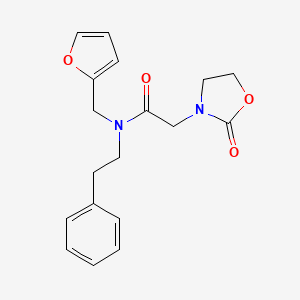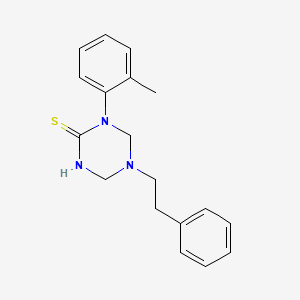
3-(cyclopropylmethyl)-1-isopropyl-5-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazoles and pyrazoles are heterocyclic compounds known for their diverse chemical properties and applications in pharmaceuticals, agrochemicals, and materials science. The compound of interest integrates these motifs, suggesting potential multifaceted chemical and physical properties.
Synthesis Analysis
Research has explored various synthetic routes for triazoles and pyrazoles, including cycloaddition reactions, oxidation processes, and the use of different catalysts. For example, cycloaddition of 2-diazopropane with iminoethers and propenenitriles leads to 4-aryl-5,5-dimethyl-5H-1,2,3-triazoles, showcasing a method potentially relevant to our compound's synthesis (Toumi & Harizi, 2006).
Molecular Structure Analysis
The molecular structure of triazole and pyrazole derivatives reveals non-planarity and diverse electron density distributions across the rings, impacting their reactivity and interactions. For example, the study of crystal structures of triazole derivatives highlights the significance of π-electron delocalization and the role of substituents in defining molecular conformation (Boechat et al., 2016).
Chemical Reactions and Properties
Triazole and pyrazole compounds participate in various chemical reactions, including N-amination, cyclocondensation, and interactions with nucleophiles, showcasing their reactivity. The formation of 1,2,4-triazolo[4,3-a]pyridines via oxidative cyclization of hydrazines suggests reaction pathways that might be explored with our target molecule for generating novel derivatives (Prakash et al., 2011).
Propiedades
IUPAC Name |
3-(cyclopropylmethyl)-5-(2-methyl-5-propan-2-ylpyrazol-3-yl)-1-propan-2-yl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N5/c1-10(2)13-9-14(20(5)18-13)16-17-15(8-12-6-7-12)19-21(16)11(3)4/h9-12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMAHDHXZRMEBKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1)C2=NC(=NN2C(C)C)CC3CC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropylmethyl)-1-isopropyl-5-(3-isopropyl-1-methyl-1H-pyrazol-5-yl)-1H-1,2,4-triazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)


![N,N-diisopropyl-2-[5-methyl-2-(4H-1,2,4-triazol-4-yl)pyridin-3-yl]benzamide](/img/structure/B5638539.png)

![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)
![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![(3aS*,6aS*)-2-cyclohexyl-5-[(4-hydroxy-5-methoxypyridin-2-yl)methyl]hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5638560.png)
![N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3,3-dimethylbutanamide](/img/structure/B5638581.png)
![5-[4-(dimethylamino)benzylidene]-3-(2-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B5638601.png)
![2-{2-[2-(4-fluorophenyl)piperidin-1-yl]-2-oxoethyl}-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5638604.png)